molecular formula C13H21N B14610971 3,7,9-Trimethyldeca-2,6-dienenitrile CAS No. 59274-91-8

3,7,9-Trimethyldeca-2,6-dienenitrile

Katalognummer: B14610971
CAS-Nummer: 59274-91-8
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: RUOFVDQDZFONFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7,9-Trimethyldeca-2,6-dienenitrile is an organic compound with the molecular formula C13H21N. It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Trimethyldeca-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with a suitable alkylating agent in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Organic solvents such as toluene or dichloromethane

    Catalyst: Base catalysts like sodium hydride or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,7,9-Trimethyldeca-2,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include amines, ketones, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,7,9-Trimethyldeca-2,6-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,7,9-Trimethyldeca-2,6-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s double bonds and methyl groups also contribute to its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-Dimethylocta-2,6-dienenitrile
  • 3,7,9-Trimethyldeca-2,6-dienal
  • 3,7,9-Trimethyldeca-2,6-dienol

Uniqueness

3,7,9-Trimethyldeca-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

59274-91-8

Molekularformel

C13H21N

Molekulargewicht

191.31 g/mol

IUPAC-Name

3,7,9-trimethyldeca-2,6-dienenitrile

InChI

InChI=1S/C13H21N/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h7-8,11H,5-6,10H2,1-4H3

InChI-Schlüssel

RUOFVDQDZFONFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=CCCC(=CC#N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.